molecular formula C18H13N3O2S4 B4596809 N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B4596809
M. Wt: 431.6 g/mol
InChI Key: OCCZOTMJPWJRMV-UVTDQMKNSA-N
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Description

N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H13N3O2S4 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.98906136 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Matrix Metalloproteinase Inhibitors for Tissue Damage : Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown effectiveness in affecting inflammatory/oxidative processes, highlighting potential wound healing effects. One derivative exhibited significant activity by inhibiting MMP-9 at the nanomolar level, suggesting potential applications in treating tissue damage and inflammation (M. Incerti et al., 2018).

  • Anticancer Activity : Certain 4-thiazolidinones with benzothiazole moiety have demonstrated anticancer activity in vitro. A series of derivatives were screened, with some showing activity against leukemia, melanoma, and various other cancer cell lines, indicating their potential as anticancer agents (D. Havrylyuk et al., 2010).

  • Electrochemical Synthesis for Material Science : A metal- and reagent-free method has been developed for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process provides a novel approach to accessing these compounds, potentially useful in pharmaceuticals and organic materials (Xiang-Yang Qian et al., 2017).

  • Antimicrobial and Cytotoxic Activities : New thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some compounds showed high antibacterial activity and anticandidal effects, as well as selective cytotoxic effects against cancer cell lines, suggesting their potential in antimicrobial and anticancer therapies (Sam Dawbaa et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer high inhibition efficiencies, suggesting their potential application in protecting steel structures from corrosion (Zhiyong Hu et al., 2016).

Luminescent Properties for White Light Emission

  • White Light Emission : Several benzothiazole derivatives have been prepared and investigated for their luminescence properties. These compounds exhibit bright emission in different colors, which can be combined to produce white light. This has implications for the development of white-light emitting devices and organic materials (Fengxian Lu et al., 2017).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S4/c22-15(20-17-19-12-5-1-2-6-13(12)26-17)7-8-21-16(23)14(27-18(21)24)10-11-4-3-9-25-11/h1-6,9-10H,7-8H2,(H,19,20,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCZOTMJPWJRMV-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 5
N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.